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molecular formula C15H23NO5 B8359046 ethyl N-[3-(3-methoxyphenoxy)-2-hydroxypropyl]-3-aminopropanoate

ethyl N-[3-(3-methoxyphenoxy)-2-hydroxypropyl]-3-aminopropanoate

Cat. No. B8359046
M. Wt: 297.35 g/mol
InChI Key: WEQFUJZGDTXOHY-UHFFFAOYSA-N
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Patent
US05051446

Procedure details

This compound was prepared in accordance with Example 1 using 7.6 g of the hydrochloride of ethyl 3-aminopropanoate, 4.5 g of 3-(3-methoxyphenoxy)-1,2-epoxypropane, and 2.0 g of NaOH. The crude product was washed with 150 ml of water and dissolved in 100 ml of water and 10 ml of 2-n HCl. This solution was extracted with ethyl acetate, treated with NaHCO3, and extracted with CH2Cl2. The organic layer was separated, dried over MgSO4, filtered and evaporated. Ethyl N-[3-(2-cyano-4-methoxyphenoxy)-2-hydroxypropyl]-3-aminopropanoate crystallized. Yield 1.2 g. Melting point 72° C. (base). The structure was determined by NMR.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:20]=[CH:21][CH:22]=1)[O:15][CH2:16][CH:17]1[O:19][CH2:18]1.[OH-].[Na+]>>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:20]=[CH:21][CH:22]=1)[O:15][CH2:16][CH:17]([OH:19])[CH2:18][NH:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)OCC
Name
Quantity
4.5 g
Type
reactant
Smiles
COC=1C=C(OCC2CO2)C=CC1
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The crude product was washed with 150 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
treated with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Ethyl N-[3-(2-cyano-4-methoxyphenoxy)-2-hydroxypropyl]-3-aminopropanoate crystallized

Outcomes

Product
Name
Type
Smiles
COC=1C=C(OCC(CNCCC(=O)OCC)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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